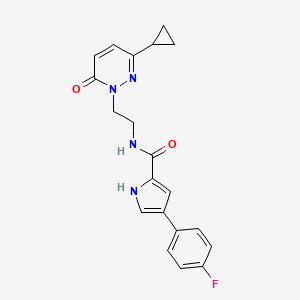
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, etc .Scientific Research Applications
Antiobesity Activity
- Diaryl dihydropyrazole-3-carboxamides, analogues of the specified compound, have been synthesized and evaluated for antiobesity activity. These compounds showed significant body weight reduction in vivo due to their CB1 antagonistic activity, along with a favorable pharmacokinetic profile. Molecular modeling studies indicated interactions with the CB1 receptor similar to known CB1 antagonists (Srivastava et al., 2007).
Computational Design and Kinase Inhibition
- Computational design and structure-activity relationship studies of novel 3-(4-chlorophenyl)-5(3hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1carboxamide revealed its potential in inhibiting protein kinases. These insights can guide drug design, indicating properties and effects on the human body (Singh et al., 2009).
Crystal Structure Analysis
- Crystal structure analysis of closely related compounds has been performed to understand the regiospecific synthesis and structural determination, contributing to the deeper comprehension of the molecular structure of such pyrazole derivatives (Kumarasinghe et al., 2009).
Binding Selectivity and Pharmacological Activities
- Studies on alkyl carboxamide analogs of similar compounds have led to the discovery of novel compounds with unique binding properties at the CB1 receptor. These findings are significant for understanding receptor-ligand interactions and pharmacological properties (Thomas et al., 2005).
Antimicrobial and Anticancer Potential
- Synthesis of novel pyrazole derivatives, including those with chlorophenyl groups, have shown promising antimicrobial and anticancer activities. This indicates the potential therapeutic applications of these compounds (Hafez et al., 2016).
CB1R Inverse Agonist for Obesity Treatment
- Derivatives of the specified compound have been identified as potential CB1R inverse agonists for obesity treatment. The discovery of such compounds points towards new therapeutic strategies for obesity management (Yan et al., 2010).
Molecular Interaction Studies
- Molecular interaction studies of antagonists structurally similar to the specified compound with the CB1 cannabinoid receptor have provided insights into conformational analysis and structure-activity relationships. These studies are crucial for understanding the pharmacodynamics of such compounds (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-20-17(23)15-10-16(11-5-7-12(18)8-6-11)22(21-15)14-4-2-3-13(19)9-14/h2-10H,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKKMVTRAAYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2380914.png)
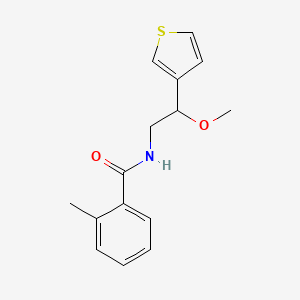
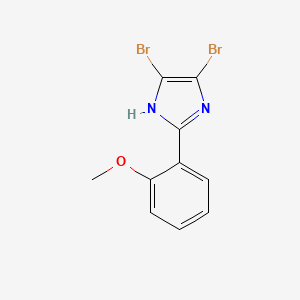

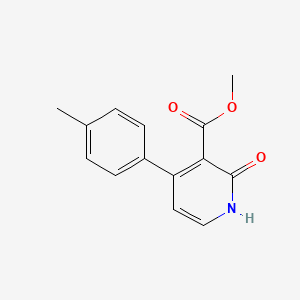
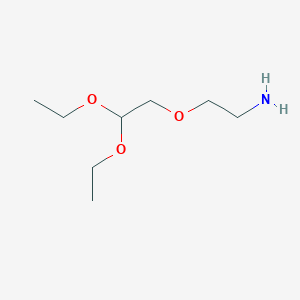
![4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380923.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)
![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
